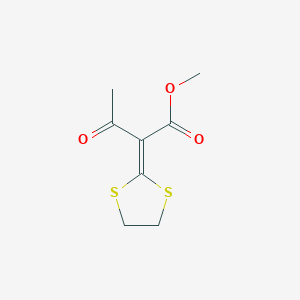
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is a chemical compound with the molecular formula C8H12O3S2 This compound is characterized by the presence of a butanoic acid backbone with a 1,3-dithiolan-2-ylidene group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester typically involves the reaction of butanoic acid derivatives with 1,3-dithiolane compounds under specific conditions. One common method involves the use of perchloric acid adsorbed on silica gel as a catalyst for the formation of 1,3-dithiolane rings under solvent-free conditions at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1,3-dithiolan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The 1,3-dithiolan-2-ylidene group is known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
- 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
Uniqueness
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is unique due to its specific structural features, including the butanoic acid backbone and the presence of both a 1,3-dithiolan-2-ylidene group and a methyl ester functional group
Properties
CAS No. |
91256-47-2 |
|---|---|
Molecular Formula |
C8H10O3S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
methyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C8H10O3S2/c1-5(9)6(7(10)11-2)8-12-3-4-13-8/h3-4H2,1-2H3 |
InChI Key |
YCLVTLQAYRMRAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1SCCS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















